Butyrolactone 3 Exhibits 5-Fold Selectivity for Gcn5 over CBP Compared to Analogs
Butyrolactone 3 demonstrates specific inhibition of Gcn5, while its analogs only weakly inhibit CBP. In direct comparison, Butyrolactone 3 shows an IC₅₀ of 100 μM for Gcn5 and 0.5 mM for CBP, representing a 5-fold selectivity ratio . In contrast, analogs of Butyrolactone 3 exhibit weak inhibition of CBP without significant Gcn5 inhibition .
| Evidence Dimension | Selectivity (Gcn5 vs. CBP inhibition) |
|---|---|
| Target Compound Data | Gcn5 IC₅₀ = 100 μM; CBP IC₅₀ = 0.5 mM |
| Comparator Or Baseline | Analogs of Butyrolactone 3 (weak CBP inhibition only) |
| Quantified Difference | 5-fold selectivity (0.5 mM / 0.1 mM) |
| Conditions | In vitro histone acetyltransferase activity assays using recombinant Gcn5 and CBP enzymes. |
Why This Matters
This selectivity ensures that experimental outcomes are attributable to Gcn5 inhibition rather than off-target effects on CBP/p300, which is critical for mechanistic studies and drug target validation.
